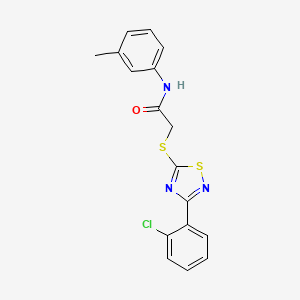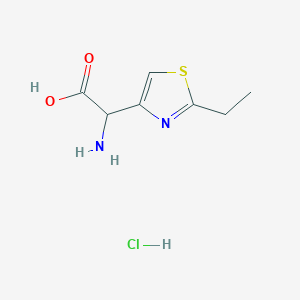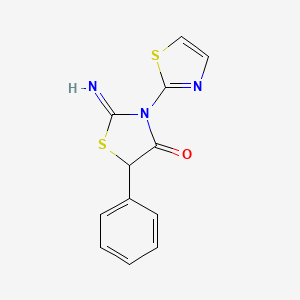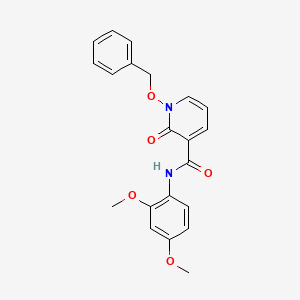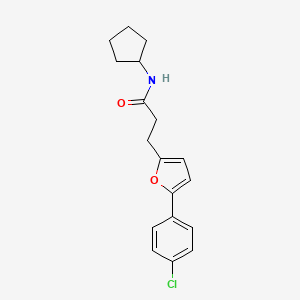![molecular formula C15H20ClNO4S B2829339 2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396845-10-5](/img/structure/B2829339.png)
2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a sulfonyl group, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic alkyl or aryl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sodium sulfinates are often used as sulfonylating reagents in the synthesis of organosulfur compounds . Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the stereochemistry of the pyrrolidine ring and the spatial orientation of substituents .Chemical Reactions Analysis
Sodium sulfinates can participate in various reactions, including S–S, N–S, and C–S bond-forming reactions . They can also be involved in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the pyrrolidine ring can contribute to the three-dimensional coverage of the molecule .Scientific Research Applications
Synthetic Chemistry Applications
Spirocyclic compounds, such as those mentioned in the research by Lawson et al. (1993), are significant in synthetic chemistry for their stereochemical properties and potential in creating complex organic molecules (Lawson, Kitching, Kennard, & Byriel, 1993). The study discusses stereochemistry and elimination reactions of simple spiroketals, indicating their importance in the synthesis of metabolites and natural products.
Materials Science and Polymerization
In materials science, the polymerization of cyclic monomers to produce spiro orthocarbonates has been explored for creating crosslinked polymers with potential applications in coatings and as materials with unique properties (Moszner, Zeuner, & Rheinberger, 1995). Such research demonstrates the utility of spirocyclic compounds in developing new materials with desirable characteristics.
Biological Activity and Drug Design
Compounds with spirocyclic structures have been investigated for their biological activities. For instance, the synthesis of spiro-pyrimidinetriones, pyrazolidinediones, and isoxazolidinediones containing sulfur has potential applications in medicinal chemistry for the development of new therapeutic agents (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993). These studies suggest that spirocyclic compounds can play a critical role in the synthesis of drugs with novel mechanisms of action.
Enantioselective Synthesis
The enantioselective synthesis of spiroketal natural products, as demonstrated by Iwata et al. (1988), showcases the importance of spirocyclic compounds in achieving selective synthesis of enantiomers, critical for the pharmaceutical industry (Iwata, Moritani, Sugiyama, Izaki, Kuroki, & Imanishi, 1988).
Future Directions
properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-11-12(16)5-4-6-13(11)22(18,19)17-7-15(8-17)9-20-14(2,3)21-10-15/h4-6H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZZXJMNXBTDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

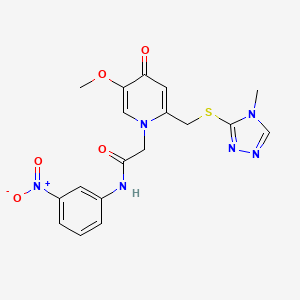
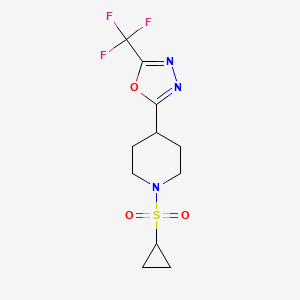
![Methyl 3-(5-bromothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2829258.png)
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
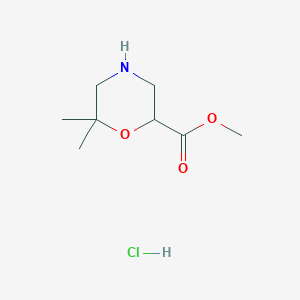
![N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B2829264.png)
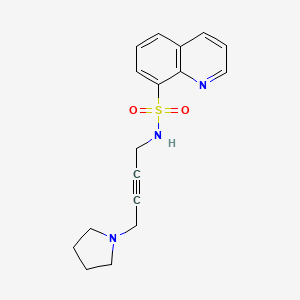
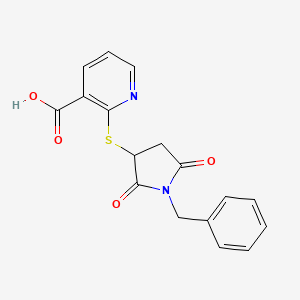
![N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2829267.png)
